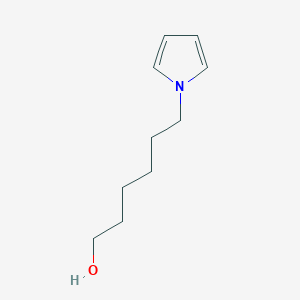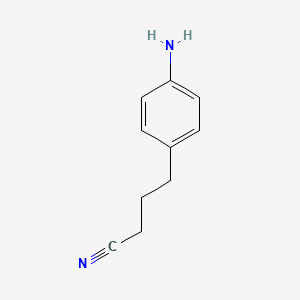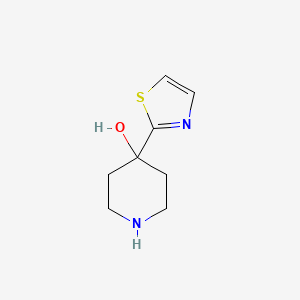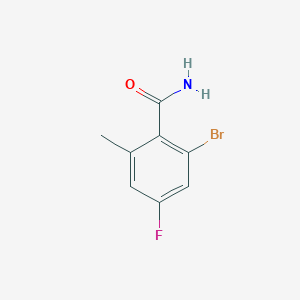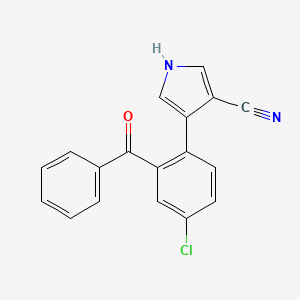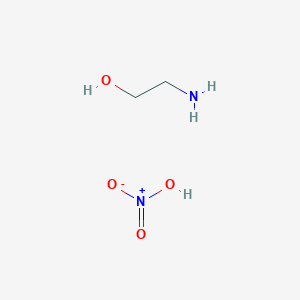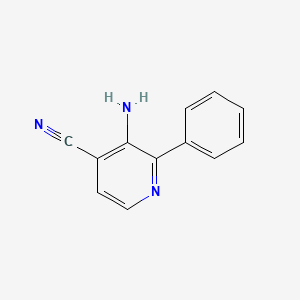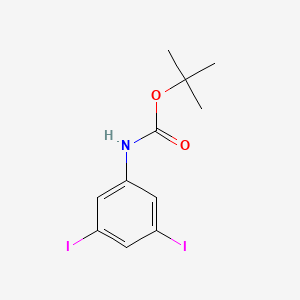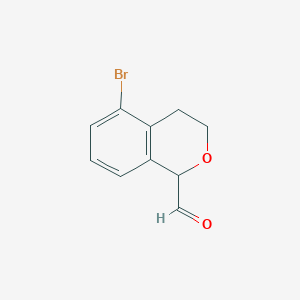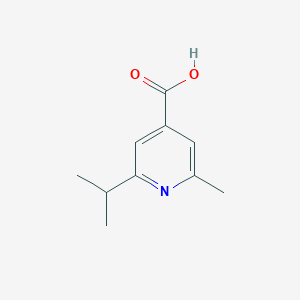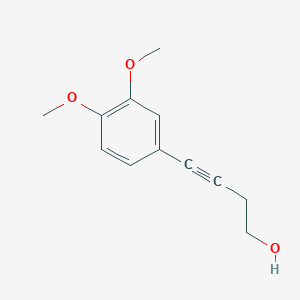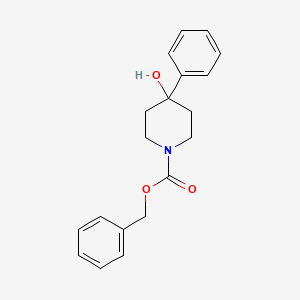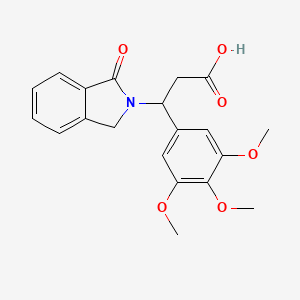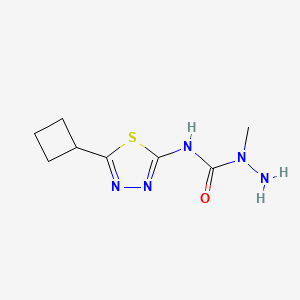
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutyl group attached to the thiadiazole ring and a methylhydrazinecarboxamide moiety.
Preparation Methods
The synthesis of N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl alcohols in the presence of suitable catalysts.
Attachment of the Methylhydrazinecarboxamide Moiety: This step involves the reaction of the thiadiazole intermediate with methylhydrazine and a carboxylic acid derivative, such as an ester or an acid chloride, under controlled conditions to form the final product.
Chemical Reactions Analysis
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide moiety and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may bind to DNA, interfering with DNA replication and transcription processes.
Modulation of Signaling Pathways: It can modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide can be compared with other similar compounds, such as:
(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine: This compound has a similar thiadiazole ring structure but differs in the presence of a methanamine group instead of the methylhydrazinecarboxamide moiety.
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: This compound also contains the thiadiazole ring but has a methoxybenzamide group attached to it.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57773-95-2 |
|---|---|
Molecular Formula |
C8H13N5OS |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
1-amino-3-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylurea |
InChI |
InChI=1S/C8H13N5OS/c1-13(9)8(14)10-7-12-11-6(15-7)5-3-2-4-5/h5H,2-4,9H2,1H3,(H,10,12,14) |
InChI Key |
WVKUUSFMXRIWSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=NN=C(S1)C2CCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)
